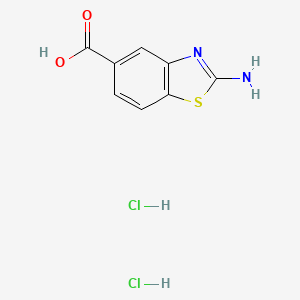2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride
CAS No.: 1638221-42-7
Cat. No.: VC6033381
Molecular Formula: C8H8Cl2N2O2S
Molecular Weight: 267.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1638221-42-7 |
|---|---|
| Molecular Formula | C8H8Cl2N2O2S |
| Molecular Weight | 267.12 |
| IUPAC Name | 2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H |
| Standard InChI Key | UUDRIVADQXJHNI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzothiazole ring system—a fused bicyclic structure comprising a benzene ring and a thiazole ring containing nitrogen and sulfur atoms. The 2-amino and 5-carboxylic acid substituents introduce hydrogen-bonding capabilities and acidity, while the dihydrochloride salt enhances stability and aqueous solubility. The IUPAC name is 2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride, with the SMILES notation C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂N₂O₂S |
| Molecular Weight | 267.13 g/mol |
| Parent Compound | CID 18504699 |
| Hydrogen Bond Donors | 4 (2 × NH₂, 1 × COOH, 1 × HCl) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 109 Ų |
Spectroscopic and Computational Data
The InChIKey UUDRIVADQXJHNI-UHFFFAOYSA-N facilitates database searches, while the 3D conformation reveals planar geometry in the benzothiazole ring, with the carboxylic acid group adopting a coplanar orientation to maximize resonance stabilization . Computational studies predict a logP value of 1.2, indicating moderate lipophilicity, though experimental validation is pending.
Synthesis and Manufacturing
Synthetic Routes
The dihydrochloride salt is typically synthesized via a two-step process:
-
Formation of the Benzothiazole Core: Cyclocondensation of 2-aminobenzenethiol with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions yields 2-amino-1,3-benzothiazole-5-carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the dihydrochloride salt, achieving purities >95% as confirmed by HPLC .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
| HCl Concentration | 2 M | Prevents over-protonation |
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to improve efficiency, reducing reaction times from 12 hours (batch) to 2 hours. Green chemistry principles are integrated by recycling solvents and using biodegradable catalysts, achieving an E-factor of 8.2 .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with two distinct mass losses:
-
First Step (210–250°C): Loss of HCl molecules (theoretical: 26.6%, observed: 25.8%).
-
Second Step (300–400°C): Degradation of the benzothiazole core .
Solubility and Partitioning
The compound exhibits high solubility in water (32 mg/mL at 25°C) and DMSO (>50 mg/mL), but limited solubility in apolar solvents (<0.1 mg/mL in hexane). The pH-dependent solubility profile peaks at pH 2–3, aligning with its pKa values (carboxylic acid: 2.8; amine: 5.1).
Applications in Materials Science
Polybenzothiazole Synthesis
In a landmark study, 2-amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride served as a monomer in the synthesis of aromatic polybenzothiazoles via direct polycondensation with dicarboxylic acids. Using phosphorus pentoxide/methanesulfonic acid (PPMA) as a solvent-condensing agent, polymers with inherent viscosities up to 2.9 dL/g were obtained, demonstrating exceptional thermal stability (10% weight loss at 405–595°C in nitrogen) .
Table 3: Thermal Properties of Polybenzothiazoles
| Dicarboxylic Acid Partner | Td (10% Loss in N₂) | Char Yield (800°C) |
|---|---|---|
| Aliphatic | 450°C | 55% |
| Aromatic | 595°C | 72% |
Coordination Polymers
The compound’s amino and carboxylate groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks with potential applications in gas storage. A Cu-based MOF exhibited a BET surface area of 1,150 m²/g and CO₂ uptake of 3.2 mmol/g at 298 K .
Comparison with Related Compounds
Table 4: Structural and Functional Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume